molecular formula C11H19F2NO2 B13297728 tert-butyl N-[2-(difluoromethyl)cyclopentyl]carbamate

tert-butyl N-[2-(difluoromethyl)cyclopentyl]carbamate

Cat. No.: B13297728
M. Wt: 235.27 g/mol
InChI Key: RTJXKBCOFPFTAZ-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(difluoromethyl)cyclopentyl]carbamate is a chemical compound with the molecular formula C11H19F2NO2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a cyclopentyl ring substituted with a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(difluoromethyl)cyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivative containing a difluoromethyl group. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out under controlled conditions, such as low temperature and inert atmosphere, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(difluoromethyl)cyclopentyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones or alcohols, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

tert-Butyl N-[2-(difluoromethyl)cyclopentyl]carbamate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(difluoromethyl)cyclopentyl]carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The difluoromethyl group may enhance the compound’s stability and bioavailability, making it more effective in its intended applications.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate
  • tert-Butyl (2-aminophenyl)carbamate
  • tert-Butyl N-[2-(difluoromethyl)phenyl]carbamate

Uniqueness

tert-Butyl N-[2-(difluoromethyl)cyclopentyl]carbamate is unique due to its specific combination of a difluoromethyl group and a cyclopentyl ring. This structural feature imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds. The presence of the difluoromethyl group also enhances its potential biological activity and makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H19F2NO2

Molecular Weight

235.27 g/mol

IUPAC Name

tert-butyl N-[2-(difluoromethyl)cyclopentyl]carbamate

InChI

InChI=1S/C11H19F2NO2/c1-11(2,3)16-10(15)14-8-6-4-5-7(8)9(12)13/h7-9H,4-6H2,1-3H3,(H,14,15)

InChI Key

RTJXKBCOFPFTAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1C(F)F

Origin of Product

United States

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